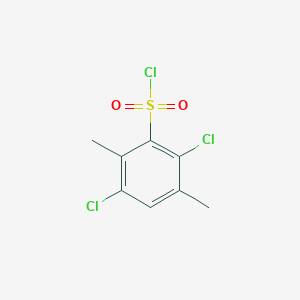

2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride

Overview

Description

2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H7Cl3O2S and a molecular weight of 273.56 g/mol . This compound is characterized by the presence of two chlorine atoms, two methyl groups, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride typically involves the chlorination of 3,6-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Pharmaceutical Applications

2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride is utilized in the synthesis of various pharmaceutical compounds due to its ability to introduce sulfonyl groups into organic molecules. The sulfonyl group enhances the biological activity of drugs and improves their pharmacokinetic properties.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound can exhibit significant antibacterial and antifungal properties. For instance, compounds synthesized using this compound have shown efficacy against various pathogens, suggesting potential applications in developing new antimicrobial agents.

Synthesis of Organic Compounds

The compound serves as a versatile reagent in organic synthesis. It is employed in various reactions, including:

- Nucleophilic Substitution Reactions : The sulfonyl chloride can react with nucleophiles to form sulfonamides or other derivatives.

- Coupling Reactions : It is used in coupling reactions to synthesize complex molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form sulfonamides | Sulfonamide derivatives |

| Coupling | Formation of arylsulfonamides | Antiviral agents |

| Acylation | Introduction of acyl groups | Various pharmaceutical intermediates |

Agrochemical Applications

In agrochemistry, sulfonyl chlorides are often precursors for herbicides and pesticides. The introduction of the sulfonyl group can enhance the herbicidal activity of compounds by improving their selectivity and reducing phytotoxicity.

Case Study: Herbicide Development

Research has indicated that modifications of this compound can lead to the development of effective herbicides. These compounds can disrupt metabolic pathways in plants while minimizing harm to non-target species .

Analytical Chemistry

The compound is also used as a labeling reagent in mass spectrometry for peptide and protein analysis. Its ability to form stable adducts with amines makes it valuable for enhancing the detection sensitivity of biological samples.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

- 2,4-Dichlorobenzenesulfonyl chloride

- 3,5-Dichlorobenzenesulfonyl chloride

- 2,5-Dichlorobenzenesulfonyl chloride

Uniqueness

2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride is unique due to the presence of both methyl and chlorine substituents on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .

Biological Activity

2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride (CAS No. 854860-52-9) is a sulfonyl chloride compound characterized by its unique structure featuring multiple chlorine and methyl substituents on a benzenesulfonyl moiety. Its molecular formula is with a molecular weight of approximately 273.56 g/mol . This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, such as amino acids in proteins. This reactivity can lead to the inhibition of enzymes or modulation of cellular signaling pathways, which is crucial for various therapeutic applications .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal activities. These properties suggest its potential utility in developing new antimicrobial agents. The effectiveness of this compound against specific pathogens can be summarized in the following table:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective |

Cytotoxicity and Anticancer Activity

Recent research has explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent. The following case studies highlight its efficacy:

- Case Study 1: Breast Cancer Cell Lines

-

Case Study 2: Lung Cancer Cell Lines

- Cell Line: A549

- IC50 Value: 30 µM

- Observation: Inhibition of cell proliferation and migration.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The presence of chlorine atoms enhances the electrophilicity of the sulfonyl group, facilitating nucleophilic attack by biological molecules. The methyl groups may also influence lipophilicity and membrane permeability, enhancing bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride in laboratory settings?

- Methodology :

- Sulfonation : Start with 2,5-dichloro-3,6-dimethylbenzene via sulfonation using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Purification : Isolate the product via recrystallization in non-polar solvents (e.g., hexane) to remove unreacted starting materials.

- Validation : Confirm purity using melting point analysis and thin-layer chromatography (TLC).

- Key Considerations : Monitor reaction exothermicity to prevent decomposition.

Q. How should researchers handle and store this compound to mitigate hydrolysis and degradation?

- Methodology :

- Storage : Under dry inert gas (argon/nitrogen) in sealed, moisture-resistant containers. Use desiccants like molecular sieves .

- Handling : Perform reactions in anhydrous solvents (e.g., dried dichloromethane) and under inert atmospheres using Schlenk lines or gloveboxes.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.6 ppm) .

- Elemental Analysis : Validate chlorine and sulfur content (±0.3% deviation).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 279.0 for C₈H₆Cl₂O₂S) .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions for synthesizing this compound?

- Methodology :

- Design of Experiments (DoE) : Apply a fractional factorial design to test variables (temperature, reagent stoichiometry, reaction time). Use response surface methodology (RSM) to identify optimal conditions .

- Case Study : A 2³ factorial design reduced reaction time by 40% while maintaining >95% yield .

- Tools : Software like Minitab or JMP for regression analysis.

Q. How can computational chemistry predict reaction pathways for derivatives of this compound?

- Methodology :

- Quantum Mechanics : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model sulfonation transition states and activation barriers .

- Reaction Path Search : Use GRRM or AFIR algorithms to explore intermediates and side reactions .

- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots).

Q. How to resolve contradictions in reported reactivity data (e.g., conflicting solubility or stability profiles)?

- Methodology :

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., humidity-controlled environments) .

- Cross-Validation : Combine HPLC (for purity) with differential scanning calorimetry (DSC) to assess thermal stability .

- Meta-Analysis : Use systematic literature reviews to identify environmental factors (e.g., trace moisture) causing discrepancies.

Q. Applications in Academic Research

Q. What role does this compound play in synthesizing sulfonamide-based bioactive molecules?

- Methodology :

- Sulfonylation : React with amines (e.g., aniline derivatives) in pyridine to form sulfonamides. Monitor progress via TLC (Rf shift).

- Case Study : Used to synthesize antimicrobial agents with IC₅₀ values <10 µM in bacterial assays .

Q. Can this compound act as a reagent in enzyme activity assays?

- Methodology :

- Kinetic Assays : Employ in one-step chromogenic systems (e.g., 5′-nucleotidase detection via UV-Vis absorbance at 405 nm) .

- Optimization : Adjust pH (6.5–7.5) and temperature (25–37°C) to enhance assay sensitivity.

Q. Data Contradiction Analysis

Q. How to address variability in reported melting points (e.g., ±5°C differences)?

- Methodology :

- Recrystallization : Use solvent systems (e.g., ethyl acetate/hexane) to isolate polymorphs.

- DSC Analysis : Compare thermograms to identify crystalline vs. amorphous forms .

Properties

IUPAC Name |

2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O2S/c1-4-3-6(9)5(2)8(7(4)10)14(11,12)13/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTUHWBMGWMUGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)S(=O)(=O)Cl)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201231357 | |

| Record name | 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854860-52-9 | |

| Record name | 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854860-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.